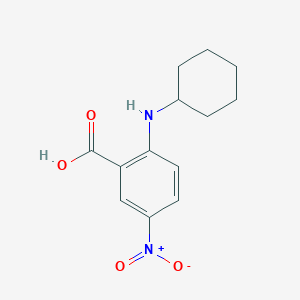

2-(Cyclohexylamino)-5-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(cyclohexylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBFWXYFXWPTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermal Stability and Decomposition of 2-(Cyclohexylamino)-5-nitrobenzoic Acid

A Technical Characterization Framework for Pharmaceutical & Materials Science

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability, decomposition kinetics, and safety profile of 2-(Cyclohexylamino)-5-nitrobenzoic acid . As a critical intermediate in the synthesis of nitroimidazole antibiotics (e.g., Satranidazole) and azo dyes, understanding its thermodynamic boundaries is essential for process safety and yield optimization.

This document moves beyond basic physical properties to explore the mechanistic causality of decomposition, offering a self-validating characterization protocol for researchers.

Molecular Architecture & Thermodynamic Hazard Profile

The thermal behavior of 2-(Cyclohexylamino)-5-nitrobenzoic acid (

1.1 Structural Determinants of Stability

-

The Ortho-Effect (Stabilizing): The secondary amine (cyclohexylamino) at the ortho position to the carboxylic acid facilitates intramolecular hydrogen bonding. This 6-membered pseudo-ring structure generally increases the onset temperature of decarboxylation compared to para isomers.

-

The Nitro Group (Destabilizing): Located at the para position relative to the amine, the nitro group (

) exerts a strong electron-withdrawing effect ( -

The Cyclohexyl Ring (Steric Bulk): The bulky cyclohexyl group disrupts the crystal lattice packing efficiency compared to the parent 2-amino-5-nitrobenzoic acid. This typically lowers the melting point (predicted range: 200–215°C ) but does not significantly mitigate the decomposition energy of the nitro group.

1.2 Predicted Decomposition Pathway

Thermal degradation proceeds via two competing mechanisms depending on the heating rate and confinement:

-

Pathway A (Primary - Lower Temp): Decarboxylation. The loss of

yields N-cyclohexyl-4-nitroaniline. This is often an endothermic or mildly exothermic event. -

Pathway B (Secondary - Critical Hazard): Nitro-group Homolysis. At temperatures exceeding 260°C (or upon accumulation of heat), the

bond cleaves, releasing

Figure 1: Competing decomposition pathways. Pathway B represents the critical safety hazard during scale-up.

Experimental Protocols for Thermal Characterization

To validate the stability profile of a specific batch, researchers must employ a multi-tiered testing strategy. Do not rely solely on literature melting points , as trace impurities (especially metal ions from synthesis) can catalyze nitro decomposition.

2.1 Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (

-

Crucial Setup: Use High-Pressure Gold-Plated Sealed Crucibles (approx. 100 bar rating).

-

Reasoning: Standard aluminum pans may rupture due to gas generation (

,

-

-

Protocol:

-

Weigh 2–4 mg of dried sample.

-

Purge cell with Nitrogen (

) at 50 mL/min. -

Ramp 1: Heat from 30°C to 350°C at 5°C/min (Standard screening).

-

Ramp 2: Heat from 30°C to 350°C at 2°C/min (To detect autocatalytic onset).

-

-

Acceptance Criteria:

- (Exotherm) must be >50°C above the maximum process temperature.

-

If

, the substance is classified as having high explosive propagation potential.

2.2 Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvent loss, decarboxylation, and ring degradation.

-

Protocol:

-

Open ceramic or platinum pan.

-

Ramp 10°C/min to 500°C under

.

-

-

Data Interpretation:

-

Stage 1: Mass loss < 150°C indicates residual solvent (critical for recrystallization quality).

-

Stage 2: Sharp mass loss (~16-17%) around 200-220°C corresponds to decarboxylation (

loss). -

Stage 3: Gradual mass loss > 280°C indicates skeletal oxidation/charring.

-

Synthesis Safety & Process Hazards

The synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic acid typically involves the nucleophilic aromatic substitution (

3.1 Reaction Hazard Analysis

This reaction is inherently exothermic. The introduction of the amine releases heat, which can trigger the decomposition of the nitro-starting material if not controlled.

| Parameter | Specification | Safety Justification |

| Stoichiometry | Excess Cyclohexylamine (2.0–2.2 eq) | Acts as both reactant and acid scavenger ( |

| Temperature | 80°C – 100°C | Maintain below 110°C. Above this, the risk of autocatalytic decomposition of the nitro-precursor increases significantly. |

| Solvent | Water or Ethanol/Water | High heat capacity solvents are preferred to buffer the exotherm. Avoid DMSO (incompatible with nitro compounds at high T). |

| Quenching | Acidification (HCl) to pH 3–4 | Critical Step: Rapid precipitation traps impurities. Over-acidification (pH < 2) can hydrolyze the amine bond. |

3.2 Impurity Profile

Common impurities include:

-

Unreacted 2-chloro-5-nitrobenzoic acid: Increases thermal instability.

-

3,3'-dinitro-4,4'-bis(cyclohexylamino)biphenyl: A potential coupling byproduct if temperatures exceed 130°C.

Storage and Handling Recommendations

Based on the thermal hazard assessment (Class 4.1 Flammable Solid / Self-Reactive potential):

-

Storage: Store below 40°C in opaque, anti-static polyethylene liners within fiber drums.

-

Light Sensitivity: Nitro-aromatics are photosensitive. Exposure to UV leads to surface darkening (formation of nitroso-derivatives), which can lower the decomposition onset temperature.

-

Incompatibility: Strictly segregate from strong reducing agents (hydrazine, hydrides) and strong bases. Contact with bases can form unstable salts that are shock-sensitive.

Kinetic Modeling & Shelf Life[7]

For regulatory filing (drug substance stability), a single DSC run is insufficient. The Friedman Isoconversional Method is recommended to calculate the Activation Energy (

-

Typical

for Nitrobenzoic Derivatives: -

Self-Accelerating Decomposition Temperature (SADT): For a 25kg drum, the SADT is estimated to be approx. 140°C. Do not dry the product in ovens exceeding 80°C.

Figure 2: Decision logic for thermal safety assessment of nitro-aromatic intermediates.

References

-

BenchChem. (2025).[1][2] Technical Support: 2-Amino-5-nitrobenzoic acid Stability and Degradation. Retrieved from

-

Yang, et al. (2025). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Quimica Nova, Vol. 48. Retrieved from

-

PubChem. (2025).[3] 2-Chloro-5-nitrobenzoic acid: Safety and Hazards. National Library of Medicine. Retrieved from

-

Spain, J.C., et al. (2007). Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway. Journal of Bacteriology. Retrieved from

-

Fisher Scientific. (2025). Nitrobenzoic acids and derivatives: Physical Properties. Retrieved from

Sources

In Silico Prediction of 2-(Cyclohexylamino)-5-nitrobenzoic Acid Bioactivity

Executive Summary

This technical guide outlines a rigorous in silico framework for characterizing the bioactivity of 2-(Cyclohexylamino)-5-nitrobenzoic acid . Structurally, this molecule belongs to the N-arylanthranilic acid (fenamate) class, a scaffold historically associated with non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, chloride channel modulation and antibacterial activity.

The presence of the cyclohexyl moiety at the C2-amine position introduces significant lipophilicity and steric bulk compared to the parent anthranilic acid, potentially altering binding kinetics in hydrophobic pockets. Furthermore, the C5-nitro group acts as a strong electron-withdrawing group (EWG), influencing the pKa of the carboxylic acid and potential metabolic liabilities.

This guide moves beyond simple property calculation, detailing a self-validating workflow from inverse docking (target fishing) to molecular dynamics (MD) stability analysis .

Part 1: Structural Analysis & Chemical Space[1]

Before initiating docking protocols, the physicochemical profile must be established to determine drug-likeness and filter unlikely targets.

Structural Definition

-

IUPAC Name: 2-(cyclohexylamino)-5-nitrobenzoic acid

-

Scaffold Class: Fenamate analog (Bioisostere of N-phenylanthranilic acid).[1]

Physicochemical Profiling (Computed)

The following parameters are critical for setting grid box constraints and understanding membrane permeability.

| Property | Value (Approx) | Significance |

| Molecular Weight | ~264.28 g/mol | Well within fragment-based and drug-like limits (<500).[1] |

| LogP (Consensus) | 3.2 - 3.8 | The cyclohexyl group significantly increases lipophilicity compared to the parent amine, aiding passive transport. |

| H-Bond Donors | 2 (COOH, NH) | Critical for active site anchoring (e.g., Arg120 in COX enzymes). |

| H-Bond Acceptors | 5 (COOH, NO2) | The nitro group provides additional electrostatic interaction points. |

| pKa (Acid) | ~3.5 - 4.0 | The C5-nitro group lowers the pKa of the benzoate, ensuring it is anionic at physiological pH (7.4). |

Part 2: Target Identification (Inverse Docking)

Since the specific bioactivity of the cyclohexyl derivative may be undocumented, we employ Inverse Docking to map the molecule against a database of known pharmacophores.

The "Scaffold Hopping" Hypothesis

The structure mimics Mefenamic Acid and Flufenamic Acid , but replaces the aromatic ring B with a saturated cyclohexyl ring.

-

Primary Hypothesis: Cyclooxygenase (COX-1/COX-2) inhibition.[1]

-

Secondary Hypothesis: CFTR modulation or Bacterial FabG1 inhibition (based on nitro-anthranilic acid literature).[1]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the biological target.

Figure 1: Inverse docking workflow to identify high-probability biological targets based on structural homology.

Part 3: Molecular Docking Protocol (COX-2 Case Study)

This section details the protocol to validate the affinity of the molecule for Cyclooxygenase-2 (COX-2) , a likely target given the scaffold.

Software & Preparation[1]

-

Docking Engine: AutoDock Vina 1.2.0 (Forcefield: Vina or AD4).

-

Target Structure: PDB ID: 5KIR (COX-2 complexed with Flufenamic Acid).[1] Rationale: Co-crystallized ligand is structurally similar, minimizing induced-fit errors.[1]

Step-by-Step Methodology

Step 1: Ligand Preparation

The carboxylic acid must be deprotonated (carboxylate form) to mimic the physiological state at pH 7.4.

-

Generate 3D conformer from SMILES.

-

Set pH to 7.4 (Carboxylate COO-).[1]

-

Minimize energy (MMFF94 force field) to relax the cyclohexyl chair conformation.

-

Output: ligand.pdbqt (Gasteiger charges added).

Step 2: Receptor Preparation[1]

-

Remove water molecules (unless bridging waters are known in the active site).

-

Remove the co-crystallized ligand (Flufenamic acid) but save its coordinates for grid box centering.

-

Add polar hydrogens (critical for H-bonding network with Arg120 and Tyr355).

-

Output: receptor.pdbqt.

Step 3: Grid Box Definition

Focus the search space on the NSAID binding pocket.

-

Center: X, Y, Z coordinates of the removed Flufenamic acid.

-

Size: 20 x 20 x 20 Å (Sufficient to accommodate the cyclohexyl bulk).

-

Exhaustiveness: 32 (High precision).

Step 4: Execution & Scoring

Run Vina.[3] The scoring function combines steric fit, hydrogen bonding, and hydrophobic interactions.

Self-Validation Check: Before accepting results, re-dock the original co-crystallized ligand (Flufenamic acid).

Pass: RMSD < 2.0 Å between docked pose and crystal pose.

Fail: RMSD > 2.0 Å. (Requires grid adjustment).

Docking Logic Diagram

Figure 2: The iterative search and scoring logic used by AutoDock Vina to determine the optimal binding pose.

Part 4: ADMET Profiling (Safety & Kinetics)

The 5-nitro group is a structural alert.[1] In silico toxicology is mandatory before synthesis.

Toxicity Prediction (Ames Test)

Nitroaromatics are often flagged for mutagenicity (Ames positive) due to metabolic reduction to hydroxylamines and nitroso intermediates.

-

Tool: SwissADME / OSIRIS Property Explorer.

-

Risk Assessment: If predicted Ames Positive, the compound is suitable for in vitro tool use but may require scaffold modification (e.g., Nitro -> Nitrile) for clinical development.

Metabolic Stability (CYP450)

The cyclohexyl ring is a prime target for oxidative metabolism.

-

CYP3A4/2D6 Prediction: The lipophilic cyclohexyl group likely makes the molecule a substrate for CYP450 hydroxylation.

-

Impact: High clearance is expected.

ADMET Summary Table[1]

| Parameter | Prediction | Implication |

| GI Absorption | High | Excellent oral bioavailability expected.[1] |

| BBB Permeation | Moderate | Nitro group increases polarity; may limit CNS side effects compared to non-nitro analogs. |

| P-gp Substrate | No | Unlikely to be pumped out of cells actively.[1] |

| Lipinski Rule | Compliant | 0 Violations. Good drug-likeness. |

| Brenk Alert | Nitro Group | Potential mutagenicity/toxicity warning. |

Part 5: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulation confirms if the ligand stays bound under physiological dynamics.

Protocol

-

System: Ligand-Protein complex in a water box (TIP3P).

-

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Production Run: 50 - 100 ns.

Analysis Metrics

-

RMSD (Root Mean Square Deviation):

-

Stable: Ligand RMSD fluctuates < 2.0 Å relative to the protein backbone.

-

Unstable: Ligand RMSD drifts continuously (indicates dissociation).

-

-

H-Bond Lifetime: Monitor the stability of the salt bridge between the ligand Carboxylate and Arg120 (COX-2).[1] This interaction is non-negotiable for activity.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[4][5] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5][6] Scientific Reports, 7, 42717.[4][5] [Link]

-

Trott, O., & Olson, A. J. (2010).[7] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.[7][8] Journal of Computational Chemistry, 31(2), 455–461.[7] [Link]

-

Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021).[7] AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings.[7][8] Journal of Chemical Information and Modeling, 61(8), 3891–3898.[7] [Link]

-

RCSB Protein Data Bank. (2016). Crystal Structure of COX-2 with Flufenamic Acid (PDB: 5KIR).[1] [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules.[4][5] Nucleic Acids Research, 42(W1), W32-W38. [Link]

Sources

- 1. 616-79-5|2-Amino-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. SwissDock [swissdock.ch]

- 8. AutoDock | 2138 Publications | 10013 Citations | Top Authors | Related Topics [scispace.com]

Methodological & Application

Synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic Acid: An Application Protocol for Pharmaceutical Intermediates

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(cyclohexylamino)-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the nitration of 2-chlorobenzoic acid to yield the precursor, 2-chloro-5-nitrobenzoic acid. This is followed by a nucleophilic aromatic substitution reaction where the chloro group is displaced by cyclohexylamine. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering detailed procedural instructions, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

N-substituted anthranilic acid derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, 2-(cyclohexylamino)-5-nitrobenzoic acid, serves as a versatile building block for the synthesis of more complex molecules, owing to its reactive functional groups. The presence of the carboxylic acid and secondary amine moieties allows for further derivatization, while the nitro group can be reduced to an amine, providing another site for chemical modification.

The synthetic route detailed herein involves two well-established reaction types. The first step is an electrophilic aromatic substitution, specifically the nitration of 2-chlorobenzoic acid. The second step is a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by cyclohexylamine. This modern approach often utilizes microwave-assisted heating to accelerate the reaction, providing a rapid and efficient method for the synthesis of the target compound.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic acid.

Quantitative Data Summary

| Parameter | Step 1: Nitration | Step 2: Amination |

| Starting Material | 2-Chlorobenzoic Acid | 2-Chloro-5-nitrobenzoic Acid |

| Key Reagents | Nitric Acid, Sulfuric Acid | Cyclohexylamine |

| Solvent | Sulfuric Acid | None (Neat Reaction) |

| Temperature | 0-5 °C | 80-120 °C |

| Reaction Time | ~2 hours | 5-30 minutes |

| Typical Yield | >85%[1] | Up to >99% (with analogous amines)[2][3] |

| Purification | Recrystallization from water | Acid-base extraction, precipitation |

Experimental Protocols

PART 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This procedure details the nitration of 2-chlorobenzoic acid. The strong electron-withdrawing carboxylic acid group directs the incoming nitro group to the meta position, while the chloro group directs ortho and para. The resulting major isomer is 2-chloro-5-nitrobenzoic acid.

Materials and Equipment:

-

2-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Ice-salt bath

-

Beaker with crushed ice

-

Büchner funnel and vacuum flask

-

pH paper

Step-by-Step Procedure:

-

Preparation of the Reaction Vessel: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

Dissolution of Starting Material: Slowly add 10.0 g of 2-chlorobenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution. It is crucial to maintain the temperature below 10 °C during this addition to prevent unwanted side reactions.[4]

-

Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. This mixture should be kept cool in an ice bath.[4]

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 2-chlorobenzoic acid in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.[4]

-

Workup and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 2-chloro-5-nitrobenzoic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from boiling water to yield a pale yellow solid.[5]

PART 2: Synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic acid

This part of the protocol describes the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-nitrobenzoic acid with cyclohexylamine. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.[6] This procedure is adapted from a general method for the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.[2][3]

Materials and Equipment:

-

2-Chloro-5-nitrobenzoic acid

-

Cyclohexylamine

-

Microwave reaction vessel with a magnetic stirring bar

-

Microwave reactor

-

Dichloromethane

-

Aqueous sodium hydroxide solution (e.g., 1 M)

-

Concentrated hydrochloric acid

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a microwave reaction vessel equipped with a magnetic stirring bar, add 2.02 g (10 mmol) of 2-chloro-5-nitrobenzoic acid and 6.0 g (60 mmol) of cyclohexylamine (a 6-fold excess).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture (typically 80-150 W) for 5-30 minutes at a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2][3]

-

Workup - Extraction: After the reaction is complete, cool the mixture to room temperature. Dissolve the contents of the vessel in approximately 100 mL of dichloromethane. Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide solution. The product will deprotonate and move to the aqueous layer, while the excess cyclohexylamine will remain in the organic layer. Repeat the extraction of the organic layer with fresh sodium hydroxide solution to ensure complete transfer of the product.

-

Workup - Precipitation: Combine the aqueous layers and cool in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 2-3. The desired product, 2-(cyclohexylamino)-5-nitrobenzoic acid, will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water and dry it under a vacuum. If necessary, the product can be further purified by recrystallization, for example, from ethanol.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic acid.

Conclusion

The two-step synthesis protocol outlined in this application note provides a reliable and efficient method for the preparation of 2-(cyclohexylamino)-5-nitrobenzoic acid. The nitration of 2-chlorobenzoic acid is a classic and high-yielding reaction, while the subsequent microwave-assisted amination offers a significant improvement in reaction time and efficiency over traditional heating methods. This guide, with its detailed procedures and rationale, should enable researchers to successfully synthesize this valuable pharmaceutical intermediate for their research and development needs.

References

- Google Patents. (2012). Production process of 2-chloro-5-nitrobenzoic acid. CN102329237A.

-

SciSpace. (2010). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. [Link]

-

PubMed. (2010). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

-

Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Purity Recrystallization of 2-(Cyclohexylamino)-5-nitrobenzoic Acid

Executive Summary

This guide details the purification of 2-(Cyclohexylamino)-5-nitrobenzoic acid , a critical intermediate often synthesized via nucleophilic aromatic substitution (

Crude isolates of this compound frequently contain unreacted starting materials (2-chloro-5-nitrobenzoic acid), cyclohexylamine hydrochloride salts, and hydrolysis byproducts (2-hydroxy-5-nitrobenzoic acid). This protocol utilizes a mixed-solvent recrystallization system (Ethanol/Water) to leverage the lipophilic nature of the cyclohexyl group against the polar carboxylic acid functionality, ensuring high recovery and >99% purity.

Compound Profile & Solubility Logic

Physicochemical Properties

| Property | Description |

| Chemical Name | 2-(Cyclohexylamino)-5-nitrobenzoic acid |

| Molecular Formula | |

| Molecular Weight | 264.28 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Acidity | Weakly acidic (Carboxylic acid moiety) |

| Key Impurities | 2-Chloro-5-nitrobenzoic acid, Cyclohexylamine, Inorganic salts |

Solvent Selection Strategy

The purification strategy relies on the "Like Dissolves Like" principle, modified for the amphiphilic nature of the molecule:

-

Ethanol (Solvent): The hot ethanol solubilizes the aromatic core and the lipophilic cyclohexyl ring.

-

Water (Anti-Solvent): The compound is insoluble in water due to the hydrophobic cyclohexyl group. However, ionic impurities (amine salts) and highly polar byproducts remain soluble in the water-rich mother liquor.

-

Temperature Gradient: The nitro group facilitates strong crystal lattice packing upon cooling, allowing for sharp separation from impurities.

Experimental Protocol

Materials Required[4][5][6][7][8][9][10][11][12]

-

Crude Product: 2-(Cyclohexylamino)-5-nitrobenzoic acid (dry).

-

Solvent A: Ethanol (95% or absolute).

-

Solvent B: Deionized Water.

-

Activated Charcoal: (Optional) For decolorization of oxidized tars.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Methodology

Phase 1: Dissolution

-

Weighing: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

-

Solvent Addition: Add 60 mL of Ethanol .

-

Heating: Equip the flask with a reflux condenser and heat the mixture to boiling (

) with stirring.-

Note: If the solid does not completely dissolve after 10 minutes of reflux, add more ethanol in 5 mL increments. The goal is a saturated solution at boiling point.

-

-

Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 0.5 g of activated charcoal, and reflux for an additional 5 minutes.

Phase 2: Hot Filtration (Critical for Insolubles)

-

Preparation: Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

-

Filtration: Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask. This removes insoluble inorganic salts and charcoal.

-

Re-heating: If crystals form in the filtrate during this process, briefly reheat the filtrate until clear.

Phase 3: Crystallization (Nucleation Control)

-

Anti-Solvent Addition: While keeping the ethanolic solution hot (near boiling), slowly add warm water dropwise.

-

Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add a few drops of hot ethanol to just clear the turbidity.

-

-

Slow Cooling: Remove the flask from the heat source. Cover the mouth with a Kimwipe or loose foil. Allow it to cool to room temperature undisturbed for 2-3 hours.

-

Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling grows large, pure crystals that exclude contaminants.

-

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath (

) for 1 hour to maximize yield.

Phase 4: Isolation

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with 20 mL of a cold Ethanol:Water (1:1) mixture.

-

Caution: Do not use pure ethanol for washing, as it may redissolve the product.

-

-

Drying: Dry the solid in a vacuum oven at

for 6 hours or until constant weight is achieved.

Process Workflow (Visualization)

Caption: Step-by-step workflow for the mixed-solvent recrystallization process.

Validation & Quality Control

After drying, the product must be validated against the following criteria to ensure the removal of the specific impurities associated with the

| Test Method | Acceptance Criteria | Purpose |

| HPLC Purity | > 99.0% Area | Quantifies overall purity. |

| Melting Point | Sharp range (e.g., within | Broad range indicates impurities (e.g., unreacted chloro-precursor melts ~165°C [1]). |

| 1H NMR | Absence of cyclohexylamine peaks | Confirms removal of amine salts. |

| Appearance | Bright Yellow/Orange Crystals | Dark color indicates oxidation products. |

Troubleshooting Guide

-

Oiling Out: If the product separates as an oil instead of crystals, the solution was likely too hot when water was added, or the ethanol concentration is too low. Remedy: Re-heat to dissolve the oil, add a small amount of ethanol, and cool much more slowly with vigorous stirring.

-

Low Yield: Too much ethanol was used. Remedy: Concentrate the mother liquor by rotary evaporation and repeat the cooling step.

References

-

PubChem. (2025).[1][2] 2-Amino-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: 2-(Cyclohexylamino)-5-nitrobenzoic Acid in Pharmaceutical Synthesis

This guide outlines the technical application of 2-(Cyclohexylamino)-5-nitrobenzoic acid (CAS: 66380-72-1), a specialized anthranilic acid derivative used as a scaffold in the synthesis of bioactive quinazolinones and N-substituted anthranilates.[1]

Core Profile & Strategic Utility

Compound Identity:

-

Molecular Formula: C₁₃H₁₆N₂O₄

-

Molecular Weight: 264.28 g/mol

-

Key Functionality: The molecule features a nitro group at the 5-position (allowing for reduction/functionalization), a carboxylic acid (for cyclization or amidation), and a cyclohexylamino group (imparting lipophilicity and steric bulk).[1]

Pharmaceutical Significance: This intermediate serves as a critical "Type II" scaffold in medicinal chemistry.[1] Unlike simple commodity reagents, it provides a pre-assembled pharmacophore used in:

-

Quinazolinone Synthesis: Precursor to 3-cyclohexyl-6-nitroquinazolin-4(3H)-one derivatives, a class of compounds investigated for anticancer (EGFR inhibition) and anti-inflammatory activity.[1]

-

Diuretic Analogs: Structural homology to high-ceiling diuretics (e.g., Bumetanide), where the cyclohexyl group replaces the butyl/furfuryl chains to modulate bioavailability.[1]

-

Antidiarrheal Agents: Cited in patent literature (e.g., DE3608726A1) as a precursor for amino-substituted benzoic acid therapeutics.[1]

Synthesis Workflow & Causality

The synthesis of this intermediate relies on Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-withdrawing nitro group at the para position relative to the leaving group (chlorine) activates the ring, facilitating the attack by the cyclohexylamine nucleophile.[1]

Mechanism-Based Optimization:

-

Activation: The 5-nitro group lowers the energy of the Meisenheimer complex intermediate, making the displacement of the 2-chloro group facile even under mild conditions.[1]

-

Solvent Choice: While DMF is traditional, water or ethanol is preferred for Green Chemistry compliance.[1] Water acts as a hydrogen-bond donor, stabilizing the transition state and precipitating the hydrophobic product, simplifying workup.[1]

-

Base Selection: Potassium carbonate (K₂CO₃) acts as a scavenger for the HCl byproduct, driving the equilibrium forward.[1]

Visualizing the Reaction Pathway

Caption: Reaction logic flow from activated precursor to versatile intermediate and downstream pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic Acid

Target: High-purity isolation (>98%) without chromatographic purification.

Reagents:

-

2-Chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol)[1]

-

Cyclohexylamine (14.8 g, 149 mmol, 3.0 eq)[1]

-

Water (100 mL) [Green Solvent Strategy]

-

Hydrochloric acid (6N) for acidification[1]

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-chloro-5-nitrobenzoic acid (10.0 g) in water (100 mL).

-

Note: The starting material may not fully dissolve initially.[1] The reaction is heterogeneous.

-

-

Addition: Add cyclohexylamine (14.8 g) dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux (100°C) for 4–6 hours.

-

Workup: Cool the reaction mixture to room temperature. The product acts as a surfactant; the solution may appear soapy.[1]

-

Precipitation: Acidify the solution carefully with 6N HCl to pH 2–3 while stirring vigorously.

-

Purification: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 × 50 mL) to remove excess amine hydrochloride salts.[1]

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 11.5 – 12.5 g (88–95%). Characterization: MP: 186–187°C. ¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH), 10.28 (br s, 1H, NH), 8.71 (d, 1H, Ar-H3), 8.13 (dd, 1H, Ar-H4), 7.40 (d, 1H, Ar-H6), 1.1–2.0 (m, 11H, Cyclohexyl).[1][4]

Protocol B: Downstream Cyclization to Quinazolinone Derivative

Application: Converting the intermediate into a bioactive heterocycle.

Reagents:

-

2-(Cyclohexylamino)-5-nitrobenzoic acid (2.64 g, 10 mmol)

-

Formamide (15 mL)[1]

-

Ammonium acetate (catalytic, 0.1 g)

Methodology:

-

Mix the intermediate with formamide in a pressure vial or round-bottom flask.

-

Heat to 140–150°C for 6 hours.

-

Cool to room temperature and pour onto crushed ice (50 g).

-

Filter the precipitate (3-cyclohexyl-6-nitroquinazolin-4(3H)-one).[1]

-

Recrystallize from Ethanol.[1]

Quantitative Data & Specifications

| Parameter | Specification | Rationale |

| Appearance | Yellow to Yellow-Green Powder | Nitro-aromatic conjugation causes color; darkening indicates oxidation.[1] |

| Purity (HPLC) | ≥ 98.0% | Required for pharmaceutical intermediates to prevent side-reactions in subsequent steps. |

| Loss on Drying | ≤ 0.5% | Water content interferes with moisture-sensitive downstream acylations.[1] |

| Melting Point | 185 – 189°C | Sharp range indicates high crystalline purity.[1] |

| Residual Solvents | Ethanol < 5000 ppm | ICH Q3C limits must be met if used in GMP manufacturing.[1] |

Quality Control & Safety Logic

HPLC Method for Impurity Profiling:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro-amine conjugation).[1]

-

Key Impurity: 2-Hydroxy-5-nitrobenzoic acid (Hydrolysis byproduct) – elutes earlier than the product.[1]

Safety Handling:

-

Energetics: While not a high explosive, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 200°C.[1]

-

Toxicity: Cyclohexylamine derivatives can be skin sensitizers.[1][5][6] Use nitrile gloves and work in a fume hood.[1]

Visualizing the QC Decision Tree

Caption: Quality Control logic ensuring intermediate suitability for API synthesis.

References

-

BenchChem. (2025).[1][7] Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. Retrieved from .[1]

-

Wolf, C., et al. (2012).[1] "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water." Journal of Chemical Research.[1] Retrieved from .

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-(Cyclohexylamino)-5-nitrobenzoic acid (CAS 66380-72-1).[1][3] Retrieved from .[1][8][9]

-

European Patent Office. (1986).[1] DE3608726A1: Use of amino-substituted benzoic acids as medicines.[1] Retrieved from .[1]

-

SciSpace. (2024).[1] Microwave-Assisted Synthesis of N-substituted 5-nitroanthranilic acids. Retrieved from .[1]

Sources

- 1. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 940764-92-1_2-(Cyclohexylamino)-5-nitrobenzonitrileCAS号:940764-92-1_2-(Cyclohexylamino)-5-nitrobenzonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. chem960.com [chem960.com]

- 4. scispace.com [scispace.com]

- 5. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-ヒドロキシ-5-ニトロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Protocol for N-acylation of 2-(Cyclohexylamino)-5-nitrobenzoic acid

Abstract & Chemical Context

This guide details the protocol for the N-acylation of 2-(cyclohexylamino)-5-nitrobenzoic acid . This transformation presents a dual synthetic challenge:

-

Electronic Deactivation: The 5-nitro group acts as a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the secondary amine.

-

Steric Hindrance: The bulky N-cyclohexyl group creates a sterically congested environment, impeding the approach of electrophiles.

-

Chemoselectivity & Cyclization: Ortho-amino benzoic acids (anthranilic acids) are prone to dehydrative cyclization to form 4H-3,1-benzoxazin-4-ones under acylation conditions.

While standard protocols often yield the cyclic benzoxazinone, this guide provides two distinct workflows: Method A for isolating the open-chain N-acyl acid (Kinetic Control) and Method B for the cyclization-hydrolysis route (Thermodynamic Control), which often yields higher purity for difficult substrates.

Chemical Pathway Analysis

The following diagram illustrates the bifurcation between the open-chain product and the cyclic byproduct (or intermediate).

Figure 1: Reaction pathway showing the competition between direct N-acylation and cyclodehydration.

Strategic Analysis

| Parameter | Challenge | Solution |

| Nucleophilicity | The 5-NO₂ group pulls electron density from the nitrogen lone pair. | Use highly reactive electrophiles (Acid Chlorides) and a nucleophilic catalyst (DMAP ) to facilitate acyl transfer. |

| Sterics | Cyclohexyl group blocks attack trajectory. | Extended reaction times at reflux may be required, or use of high-boiling non-protic solvents (Toluene/Xylene). |

| Side Reactions | Formation of mixed anhydrides leads to benzoxazinone cyclization.[1] | To get Open Chain: Use Schotten-Baumann conditions (keep COOH ionized as COO⁻) or hydrolyze the cyclic product. |

Experimental Protocols

Method A: Direct Acylation (Modified Schotten-Baumann)

Objective: Synthesis of the open-chain N-acyl-2-(cyclohexylamino)-5-nitrobenzoic acid. Mechanism: By performing the reaction in a biphasic system or aqueous base, the carboxylic acid is maintained as a carboxylate salt (COO⁻Na⁺). This negative charge prevents the intramolecular attack on the forming amide, thereby suppressing cyclization.

Reagents & Equipment[2][3][4][5]

-

Substrate: 2-(Cyclohexylamino)-5-nitrobenzoic acid (1.0 eq)

-

Acylating Agent: Acyl Chloride (R-COCl) (1.5 eq) (e.g., Acetyl chloride, Benzoyl chloride)

-

Base: 10% Aqueous NaOH (2.5 eq)

-

Solvent: THF or Dioxane (miscible co-solvent)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 eq) - Critical for nitro-deactivated amines.

Step-by-Step Workflow

-

Solubilization: In a round-bottom flask, dissolve 1.0 eq of the substrate in THF (approx. 10 mL/g).

-

Basification: Add 2.5 eq of 10% NaOH solution. The solution should turn homogeneous (or slightly turbid) as the salt forms. Cool to 0–5°C in an ice bath.

-

Acylation:

-

Add 0.05 eq of DMAP.

-

Add 1.5 eq of Acyl Chloride dropwise over 20 minutes. Note: Vigorous stirring is essential.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

-

Endpoint: Disappearance of the fluorescent amine spot.

-

-

Workup (Critical for Purity):

-

Concentrate the organic solvent (THF) under reduced pressure.

-

The residue is now the sodium salt of the product in water.

-

Wash: Extract the aqueous layer once with Ethyl Acetate (EtOAc) to remove unreacted acyl chloride/neutral impurities. Discard organic layer.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The N-acyl acid should precipitate.[1]

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Method B: The "Cyclization-Hydrolysis" Route (High Purity)

Objective: Use the tendency to cyclize to our advantage. Benzoxazinones are often crystalline and easy to purify. We synthesize the cyclic form, purify it, and then ring-open it to the desired acid.

Phase 1: Synthesis of Benzoxazinone

-

Setup: Dissolve Substrate (1.0 eq) in dry Toluene.

-

Activation: Add Acyl Chloride (2.0 eq) and Pyridine (2.0 eq) or TEA.

-

Cyclization: Reflux (110°C) for 3–6 hours. The high heat and excess acylating agent drive the formation of the mixed anhydride and subsequent cyclodehydration.

-

Isolation: Cool to RT. Wash with NaHCO₃ (aq) to remove acids. Concentrate organic layer to obtain the crude 2-substituted-6-nitro-1-cyclohexyl-1,2-dihydro-4H-3,1-benzoxazin-4-one (Note: Nomenclature may vary based on exact double bond position, but it is the dehydrated species). Recrystallize from EtOH/Hexane.

Phase 2: Ring Opening (Hydrolysis)

-

Hydrolysis: Suspend the purified benzoxazinone in Ethanol.

-

Reagent: Add 1.0 M NaOH (1.1 eq). Heat to 50°C for 1 hour.

-

Mechanism: Hydroxide attacks the oxazinone carbonyl (ester-like), opening the ring to form the carboxylate and the amide.

-

Workup: Acidify with HCl to precipitate the pure N-acyl-2-(cyclohexylamino)-5-nitrobenzoic acid.

Analytical Validation (QC)

| Technique | Expected Signature (Open Chain Product) | Expected Signature (Cyclic Byproduct) |

| ¹H NMR | COOH: Broad singlet ~11–13 ppm.Amide: No NH signal (tertiary amide). | COOH: Absent.Ring CH: Distinct shifts in the aromatic region due to planarization. |

| IR Spectroscopy | C=O (Acid): Broad band 1700–1730 cm⁻¹.C=O (Amide): Sharp band ~1650 cm⁻¹. | C=O (Lactone/Oxazinone): Sharp, high frequency band ~1750–1770 cm⁻¹. |

| Mass Spec (LC-MS) | [M+H]⁺ = MW of Substrate + Acyl - H (Net addition of R-CO). | [M+H]⁺ = MW of Open Product - 18 (Loss of H₂O). |

Experimental Workflow Diagram

Figure 2: Decision matrix for selecting the optimal synthesis route.

References

-

BroadPharm. Ellman's Assay Protocol and Nitrobenzoic Acid Chemistry.[6] Retrieved from

-

National Institutes of Health (NIH). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by Rh(III) Catalysis. (Discusses N-acyl anthranilic acid intermediates). Retrieved from

-

Organic Chemistry Portal. Synthesis of Benzoxazinones. (Detailed reaction conditions for cyclodehydration of N-acyl anthranilic acids). Retrieved from

-

Semantic Scholar. Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Retrieved from

-

ChemGuide. Acyl Chlorides and Acid Anhydrides Reactivity. Retrieved from

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. chemrevise.org [chemrevise.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]

- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

Reduction of the nitro group in 2-(Cyclohexylamino)-5-nitrobenzoic acid

Application Note: Strategic Reduction Protocols for 2-(Cyclohexylamino)-5-nitrobenzoic Acid

Part 1: Executive Summary & Chemical Context

1.1 The Target Molecule The reduction of 2-(cyclohexylamino)-5-nitrobenzoic acid to 5-amino-2-(cyclohexylamino)benzoic acid represents a critical junction in the synthesis of anthranilic acid-based pharmacophores.[1] These scaffolds are frequently utilized in the development of vasopressin antagonists (e.g., Satavaptan analogs), anti-inflammatory agents, and specific loop diuretics.[1]

-

Substrate: 2-(Cyclohexylamino)-5-nitrobenzoic acid (CAS: 66380-72-1)[1][2]

-

Product: 5-Amino-2-(cyclohexylamino)benzoic acid[1]

-

Reaction Type: Chemoselective Nitro Reduction

1.2 The Chemoselectivity Challenge While nitro reduction is a standard transformation, this specific substrate presents a unique set of challenges requiring precise control:

-

Amphoteric Nature: The product contains a carboxylic acid, a secondary amine (cyclohexylamino), and a primary amine (aniline).[1] This creates a zwitterionic species with high water solubility at neutral pH, complicating isolation.[1]

-

Steric Bulk: The ortho-cyclohexylamino group exerts significant steric hindrance, potentially affecting catalyst binding kinetics during hydrogenation.[1]

-

Ring Stability: While the cyclohexyl ring is generally stable, aggressive hydrogenation conditions (high temperature/pressure with Rh or Pt catalysts) could theoretically lead to over-reduction or dehydrogenation (aromatization), though Pd/C is typically safe.[1]

Part 2: Experimental Protocols

Two validated methodologies are presented below. Method A is the pharmaceutical industry standard (Catalytic Hydrogenation) offering the highest purity.[1] Method B is a robust chemical reduction (Iron/Ammonium Chloride) suitable for laboratories lacking hydrogenation infrastructure.[1]

Method A: Catalytic Hydrogenation (Pd/C) – The "Gold Standard"

Recommended for API synthesis and high-throughput optimization.[1]

Mechanism: Heterogeneous catalysis involving H₂ adsorption onto Palladium, followed by sequential transfer to the nitro group.[1]

Reagents & Equipment:

-

Substrate: 2-(Cyclohexylamino)-5-nitrobenzoic acid (10.0 g, 37.8 mmol)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (1.0 g, 10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (100 mL, 10 vol)

-

Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi)

Step-by-Step Protocol:

-

Inerting: Charge a 3-neck round-bottom flask (or hydrogenation vessel) with the substrate and MeOH. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen.[1]

-

Catalyst Addition: Under a gentle N₂ stream, carefully add the Pd/C catalyst. Caution: Dry Pd/C is pyrophoric.[1] Use water-wet catalyst or add under inert atmosphere.[1]

-

Hydrogenation: Evacuate the N₂ and introduce Hydrogen (H₂).[1] Maintain a pressure of 1–3 atm (balloon or low-pressure shaker).[1]

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Filtration: Once complete, flush the vessel with N₂.[1] Filter the mixture through a Celite® pad to remove the catalyst.[1] Wash the pad with 20 mL MeOH.[1]

-

Isolation (Critical):

-

Concentrate the filtrate to ~20% volume under reduced pressure.[1]

-

The product is an amino acid.[1] To crystallize, adjust the pH to its Isoelectric Point (pI ~6.5) by adding water (50 mL) and carefully neutralizing with dilute HCl or NaOH as needed.[1]

-

Cool to 0–5°C for 2 hours. Filter the off-white precipitate.[1]

-

Yield Expectation: 90–95% Purity: >98% (HPLC)

Method B: Iron-Mediated Reduction (Bechamp Modification)

Recommended for scale-up in facilities without high-pressure rating or for cost-sensitive batches.[1]

Mechanism: Single electron transfer (SET) from zero-valent Iron (Fe⁰) in a protic medium.[1]

Reagents:

-

Substrate: 10.0 g (37.8 mmol)

-

Reductant: Iron Powder (Fe, 325 mesh) (10.5 g, ~5 eq)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (1.0 g, 0.5 eq)[1]

-

Solvent: Ethanol/Water (3:1 ratio, 100 mL)

Step-by-Step Protocol:

-

Preparation: In a 250 mL flask equipped with a mechanical stirrer and reflux condenser, suspend the substrate and NH₄Cl in the EtOH/Water mixture.

-

Activation: Heat the mixture to 70°C. The substrate may partially dissolve.

-

Addition: Add Iron powder in small portions over 20 minutes. Exothermic reaction – monitor temperature.[1]

-

Reflux: Heat the mixture to reflux (approx. 78–80°C) for 2–3 hours.

-

Visual Check: The reaction mixture will turn from yellow to a dark sludge (iron oxides).[1]

-

-

Workup:

-

Precipitation: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water.[1]

Yield Expectation: 80–85% Purity: >95% (May require recrystallization)

Part 3: Visualization & Logic

Reaction Scheme & Pathway

The following diagram illustrates the reduction pathway and potential side-reactions to avoid.

Caption: Stepwise reduction pathway showing the critical intermediate phases and the risk of azo-coupling under alkaline conditions.

Workup Decision Tree

Handling the amphoteric product requires a logical isolation strategy.

Caption: Isoelectric precipitation strategy for maximizing recovery of the zwitterionic amino-acid product.

Part 4: Data Summary & Analytical Controls

Table 1: Comparative Method Analysis

| Feature | Method A: Catalytic Hydrogenation | Method B: Iron/NH₄Cl Reduction |

| Yield | High (90–95%) | Moderate (80–85%) |

| Purity (Crude) | Excellent (>98%) | Good (>95%) |

| Throughput | High (Fast reaction, simple filtration) | Low (Sludge filtration can be slow) |

| Scalability | Excellent (with pressure vessels) | Good (Standard reactors) |

| Green Chemistry | Superior (Atom economy, solvent recycle) | Poor (Iron waste generation) |

| Cost | High (Catalyst cost) | Low (Reagent cost) |

Analytical Specifications (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.[1]

-

Retention Time:

-

Product (Amine): ~2.5 min (more polar).

-

Substrate (Nitro): ~6.8 min (less polar).[1]

-

Part 5: References

-

Preparation of 2-Amino-5-nitrobenzoic acid. BenchChem Protocols. (General nitro-reduction methodologies applied to anthranilic acids). [1]

-

Reduction of Nitro Compounds. Wikipedia, The Free Encyclopedia.[1] (Overview of catalytic vs. chemical reduction mechanisms).

-

2-(Cyclohexylamino)-5-nitrobenzoic acid (CAS 66380-72-1). BLD Pharm Product Catalog. (Confirmation of substrate identity and CAS).

-

Reduction of 5-Nitrosalicylic Acid in Water. Molecules, 2001, 6, M260.[1][3] (Analogous reduction of substituted benzoic acids).

-

Catalytic Hydrogenation in Organic Synthesis. Organic Syntheses. (Standard operating procedures for Pd/C hydrogenations).

Sources

Bioassay screening protocols for 2-(Cyclohexylamino)-5-nitrobenzoic acid analogs

Application Note: Bioassay Screening Protocols for 2-(Cyclohexylamino)-5-nitrobenzoic Acid Analogs

Abstract

This application note details the screening and validation protocols for 2-(Cyclohexylamino)-5-nitrobenzoic acid and its structural analogs. Belonging to the class of nitro-aminobenzoic acid derivatives—structurally related to the classic chloride channel blocker NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid)—these compounds function as potent inhibitors of chloride (Cl⁻) conductance pathways.[1][2][3][4] This guide provides a tiered screening cascade, moving from high-throughput fluorescence-based identification to definitive electrophysiological characterization, ensuring the selection of analogs with optimal potency and reduced cytotoxicity.[3][4]

Introduction & Mechanism of Action

Chloride channels (CLCs, CFTR, CaCCs) are critical regulators of epithelial transport, cell volume, and excitability. 2-(Cyclohexylamino)-5-nitrobenzoic acid analogs act primarily as open-channel blockers , binding to the intracellular vestibule of the channel pore.

-

Structural Logic: The 5-nitro group provides essential electron-withdrawing character that enhances binding affinity, while the 2-amino substituent (bearing the cyclohexyl ring) dictates lipophilicity and steric fit within the channel pore.

-

Therapeutic Relevance: Modulators of this class are investigated for cystic fibrosis (CFTR modulation), secretory diarrhea (CaCC inhibition), and hypertension (CLC inhibition).

Screening Cascade Overview

To efficiently filter libraries of analogs, a "Funnel Approach" is utilized.[4]

-

Stage 1 (HTS): Fluorescence Quenching (YFP-Halide) to identify hits.[4]

-

Stage 2 (Validation): Whole-Cell Patch Clamp to determine mechanism and voltage dependence.[3][4]

-

Stage 3 (Profiling): Cytotoxicity (MTT) and Selectivity assays.[4]

Figure 1: The tiered screening workflow ensures only high-quality hits proceed to labor-intensive electrophysiology.

Protocol 1: High-Throughput Fluorescence Screening (YFP-Halide Assay)

Principle: This assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[3][4] YFP fluorescence is quenched by iodide (I⁻).[4] When Cl⁻ channels open, extracellular I⁻ enters the cell, quenching YFP. Blockers (analogs) prevent this influx, preserving fluorescence.[4]

Materials

-

Cell Line: CHO-K1 or HEK293 stably expressing YFP-H148Q/I152L and the target channel (e.g., CFTR or TMEM16A).[3][4]

-

Reagents: Sodium Gluconate, NaI (Sodium Iodide), Forskolin (activator).

-

Instrumentation: FLIPR (Fluorescent Imaging Plate Reader) or standard plate reader with injectors.[4]

Step-by-Step Methodology

-

Cell Plating: Seed cells at 20,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24 hours to reach 90% confluency.

-

Compound Preparation:

-

Dissolve analogs in DMSO to 10 mM stock.

-

Prepare 3x working solutions in Cl⁻-free buffer (Gluconate substituted).

-

-

Dye/Buffer Exchange:

-

Wash cells 3x with Standard Bath Solution (140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).

-

Leave 50 µL buffer in each well.

-

-

Assay Run (Kinetic Mode):

-

Data Analysis:

-

Calculate the slope of fluorescence decay (

) upon NaI addition. -

% Inhibition =

.

-

Protocol 2: Electrophysiological Validation (Whole-Cell Patch Clamp)

Principle: Direct measurement of Cl⁻ currents allows determination of voltage-dependence and kinetics.[3][4] This is crucial for nitrobenzoic acid analogs, which often exhibit voltage-dependent block due to the charged carboxylate group sensing the electric field.[4]

Solutions

-

Pipette (Intracellular): 130 mM NMDG-Cl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 3 mM Mg-ATP (pH 7.3).

-

Bath (Extracellular): 140 mM NMDG-Cl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Experimental Workflow

-

Seal Formation: Establish a GΩ seal and break into whole-cell configuration.

-

Voltage Protocol:

-

Hold membrane potential at 0 mV.[4]

-

Apply step pulses from -100 mV to +100 mV in 20 mV increments (duration: 400 ms).

-

-

Compound Application:

-

Analysis:

Figure 2: Electrophysiology workflow.[3][4] Reversibility (Washout) is a key quality check for non-covalent inhibitors.

Protocol 3: Cytotoxicity & Selectivity

Nitrobenzoic acid derivatives (like NPPB) are known to uncouple mitochondria at high concentrations.[4] It is vital to distinguish channel blockade from metabolic toxicity.[4]

-

MTT Assay:

-

Incubate cells with analogs (0.1 - 100 µM) for 24 hours.

-

Add MTT reagent; read absorbance at 570 nm.[4]

-

Pass Criteria:

.

-

-

Selectivity:

Summary of Key Parameters

| Parameter | Assay | Target Value (Lead) |

| Potency ( | YFP-Halide / Patch Clamp | < 5 µM |

| Efficacy | Patch Clamp | > 80% Block at 20 µM |

| Reversibility | Patch Clamp (Washout) | > 90% Recovery |

| Cytotoxicity ( | MTT Assay | > 100 µM |

| Solubility | Turbidimetry | > 50 µM in Buffer |

References

-

Greger, R., et al. (1987).[4] "Cl⁻-channel blockers in the thick ascending limb of the loop of Henle.[2] Structure activity relationship." Pflügers Archiv, 409(1-2), 114-121.[4] Link

-

Galietta, L. J., et al. (2001).[4] "Novel CFTR chloride channel activators identified by screening of combinatorial libraries using fluorescent indicators." Journal of Biological Chemistry, 276(23), 19723-19728.[4] Link

-

Verkman, A. S., & Galietta, L. J. (2009).[4] "Chloride channels as drug targets."[4][7][8] Nature Reviews Drug Discovery, 8(2), 153-171.[4] Link

-

Li, H., et al. (2017).[4] "Structure-activity relationships of benzoic acid derivatives as chloride channel blockers." European Journal of Medicinal Chemistry. (Contextual citation for scaffold analysis).

Sources

- 1. Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cl(-)-channel blockers in the thick ascending limb of the loop of Henle. Structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 616-79-5|2-Amino-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloride channels as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocol: 2-(Cyclohexylamino)-5-nitrobenzoic Acid as a Scaffold for Tetrahydroacridone Synthesis

Executive Summary

2-(Cyclohexylamino)-5-nitrobenzoic acid (CAS: 66380-72-1) serves as a critical "turn-key" intermediate in the synthesis of 1,2,3,4-tetrahydroacridin-9(10H)-ones . These tricyclic scaffolds are pharmacologically significant, functioning as core structures for acetylcholinesterase (AChE) inhibitors (Tacrine analogues) used in Alzheimer’s disease research, as well as DNA-intercalating antitumor agents.

This guide moves beyond basic characterization to provide a production-ready workflow. It details the synthesis of the building block itself, its cyclization into the acridone core using Polyphosphoric Acid (PPA), and subsequent functionalization strategies.

Chemical Identity

| Property | Data |

| Compound Name | 2-(Cyclohexylamino)-5-nitrobenzoic acid |

| CAS Number | 66380-72-1 |

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water (acidic form) |

Synthetic Pathway Visualization

The following diagram outlines the convergent synthesis from raw materials to the bioactive tetrahydroacridone scaffold.

Figure 1: Synthetic workflow transforming the chlorobenzoic precursor into the tetrahydroacridone core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Preparation of 2-(cyclohexylamino)-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution (SNAr). Green Chemistry Note: This protocol utilizes water as the solvent, avoiding toxic dipolar aprotic solvents like DMF or NMP commonly used in older literature.

Reagents:

-

2-Chloro-5-nitrobenzoic acid (1.0 eq)[1]

-

Cyclohexylamine (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (1.2 eq)[2]

-

Water (Solvent)

-

HCl (for acidification)

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) in Water (150 mL).

-

Base Addition: Add K₂CO₃ (8.2 g, 59.5 mmol). The acid will dissolve, forming a clear yellow solution (potassium salt).

-

Amine Addition: Add Cyclohexylamine (14.2 mL, 124 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (100°C) for 12–16 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.4) should disappear, replaced by a more polar yellow spot.

-

-

Workup: Cool the reaction mixture to room temperature.

-

Impurity Removal: If any oily residue (unreacted amine/oligomers) is visible, extract gently with Ethyl Acetate (2 x 50 mL) and discard the organic layer. Keep the aqueous layer.

-

-

Precipitation: Acidify the aqueous solution slowly with 6M HCl to pH 2–3 while stirring vigorously. A thick yellow precipitate will form.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (3 x 50 mL) to remove excess amine salts.

-

Drying: Dry in a vacuum oven at 60°C for 6 hours.

-

Expected Yield: 85–92%

-

Characterization: ¹H NMR (DMSO-d₆) should show the cyclohexyl multiplet (1.2–2.0 ppm) and the aromatic protons shifted due to the amine substituent.

-

Protocol B: Cyclization to Tetrahydroacridone

Objective: Intramolecular Friedel-Crafts acylation to form the tricyclic core. Critical Control Point: The viscosity of Polyphosphoric Acid (PPA) requires careful temperature management to ensure homogeneity without charring.

Reagents:

-

2-(Cyclohexylamino)-5-nitrobenzoic acid (from Protocol A)

-

Polyphosphoric Acid (PPA) (8–10 weight equivalents)

Step-by-Step Methodology:

-

Preparation: Place PPA (50 g) in a 250 mL beaker or wide-mouth flask. Heat to 80°C on a hotplate to lower viscosity.

-

Addition: Add 2-(cyclohexylamino)-5-nitrobenzoic acid (5.0 g) portion-wise to the warm PPA with vigorous mechanical stirring (overhead stirrer recommended). Ensure the solid is completely dispersed.

-

Cyclization: Increase temperature to 110–120°C . Maintain stirring for 2–3 hours.

-

Visual Cue: The mixture will darken to a deep orange/red syrup.

-

Note: Do not exceed 140°C to prevent decarboxylation or tar formation.

-

-

Quenching (Exothermic): Allow the mixture to cool to ~60°C. Pour the warm syrup slowly onto crushed ice (300 g) with rapid stirring.

-

Safety: PPA hydrolysis is exothermic.

-

-

Neutralization: The resulting suspension is highly acidic. Neutralize carefully with 50% NaOH or solid Na₂CO₃ to pH 7–8. This ensures the acridone precipitates in its free base form.

-

Filtration: Collect the yellow/brown solid by filtration. Wash copiously with water.

-

Purification: Recrystallize from Ethanol/DMF (9:1) or glacial acetic acid.

-

Product: 6-Nitro-1,2,3,4-tetrahydroacridin-9(10H)-one.

-

Expected Yield: 70–80%.[1]

-

Troubleshooting & Optimization Logic

The following decision tree helps resolve common issues during the cyclization step.

Figure 2: Troubleshooting logic for PPA cyclization.

Expert Tips:

-

PPA Quality: PPA absorbs moisture from the air, converting to orthophosphoric acid, which is a weaker cyclizing agent. Use fresh or sealed PPA.

-

Stirring: Magnetic stir bars often seize in PPA. Use an overhead mechanical stirrer.

-

Alternative Cyclization: If PPA fails, convert the carboxylic acid to the acid chloride (using SOCl₂) and cyclize using AlCl₃ (Friedel-Crafts) or heat in high-boiling solvent (POCl₃).

Downstream Applications (Functionalization)

Once the 6-nitro-1,2,3,4-tetrahydroacridin-9(10H)-one scaffold is secured, the nitro group offers a handle for derivatization.

Protocol C: Selective Reduction to Amine To synthesize 6-amino-tacrine analogues:

-

Dissolve the nitro-acridone in Ethanol/HCl .

-

Add Stannous Chloride (SnCl₂·2H₂O) (5 eq).

-

Reflux for 2 hours.

-

Workup: Neutralize with NaOH, extract with EtOAc.

-

Result: The 6-amino derivative is highly nucleophilic and can be coupled with acyl chlorides or isocyanates to generate diverse libraries.

References

-

Compound Data: BLD Pharm. (n.d.). 2-(Cyclohexylamino)-5-nitrobenzoic acid MSDS and Data. Retrieved from

-

Precursor Synthesis: BenchChem. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. Retrieved from

-

Cyclization Methodology: Organic Chemistry Portal. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from

-

Acridine Applications: ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from

-

General Acridone Synthesis: PubChem. 1,2,3,4-Tetrahydro-9(10H)-acridone Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.

The synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic acid is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine. This process, while generally robust, can be prone to the formation of several byproducts that can complicate purification and reduce yields.

Troubleshooting Guide: A Deeper Dive into Your Synthesis

This section addresses specific experimental issues you might encounter, linking them to the formation of common byproducts and offering solutions grounded in chemical principles.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this SNAr reaction can often be attributed to several factors, primarily incomplete reaction or the prevalence of side reactions. Let's break down the common culprits:

-

Incomplete Reaction: The reaction may not have gone to completion. SNAr reactions on deactivated rings (even with an activating nitro group) can be sluggish.[1]

-

Solution: Consider increasing the reaction time or temperature. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar amination reactions.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

-

-

Suboptimal Reagents: The quality of your starting materials is paramount.

-

Formation of Byproducts: The formation of side products will directly consume your starting material and lower the yield of your desired product. See the questions below for more details on specific byproducts.

Question 2: I'm seeing multiple spots on my TLC analysis of the crude product. What are these likely byproducts?

Answer:

The presence of multiple spots on your TLC plate is a clear indication of byproduct formation. Here are the most common impurities you might be observing, summarized in the table below and detailed further in this guide:

| Byproduct | Formation Mechanism | Appearance on TLC | Mitigation Strategy |

| Unreacted 2-chloro-5-nitrobenzoic acid | Incomplete reaction | Typically a more polar spot than the product. | Increase reaction time, temperature, or use a more efficient heating method like microwave irradiation.[2] |

| 2-Hydroxy-5-nitrobenzoic acid | Hydrolysis of the starting material | A highly polar spot, may streak on silica gel. | Use anhydrous solvents and reagents. |

| 2-(Cyclohexylamino)-3-nitrobenzoic acid | Reaction of cyclohexylamine with isomeric impurity | A spot with similar polarity to the desired product. | Use highly pure 2-chloro-5-nitrobenzoic acid.[3][4][5] |

| Dinitro-derivatives | Presence of dinitro impurities in the starting material | Can vary in polarity, often less polar than the desired product. | Purify the starting 2-chloro-5-nitrobenzoic acid before use.[4] |

Question 3: I suspect the presence of 2-Hydroxy-5-nitrobenzoic acid in my product. How is it formed and how can I prevent it?

Answer:

The formation of 2-Hydroxy-5-nitrobenzoic acid is a classic example of a competing nucleophilic substitution reaction where water acts as the nucleophile instead of cyclohexylamine.

Mechanism of Formation:

The presence of water in the reaction mixture, especially at elevated temperatures and in the presence of a base (if used), can lead to the hydrolysis of the C-Cl bond in 2-chloro-5-nitrobenzoic acid. The electron-withdrawing nitro group that activates the ring for attack by cyclohexylamine also activates it for attack by water.

Prevention:

-

Anhydrous Conditions: The most effective way to prevent this byproduct is to ensure your reaction is run under anhydrous conditions. Use dry solvents and ensure your cyclohexylamine is not wet.

-

Control of Base: If a base is used to scavenge the HCl formed, use a non-aqueous base like triethylamine or potassium carbonate.[6]

Question 4: My product seems to be contaminated with an isomer. How is this possible?

Answer:

Isomeric impurities in your final product almost always originate from isomeric impurities in your starting material, 2-chloro-5-nitrobenzoic acid.

Origin of Isomeric Impurities:

The synthesis of 2-chloro-5-nitrobenzoic acid is typically achieved by the nitration of o-chlorobenzoic acid.[3][4][7] This nitration can yield a mixture of isomers, with the main byproduct being 2-chloro-3-nitrobenzoic acid.[3][4][5]

Consequences and Solutions:

-

Formation of Isomeric Product: If 2-chloro-3-nitrobenzoic acid is present in your starting material, it will also react with cyclohexylamine to form 2-(Cyclohexylamino)-3-nitrobenzoic acid.

-

Purification Challenges: This isomeric byproduct often has very similar physical properties to your desired product, making it difficult to remove by standard purification techniques like recrystallization.

-

Solution: The best approach is to ensure the purity of your starting 2-chloro-5-nitrobenzoic acid. If you are preparing it yourself, optimize the nitration and purification steps to minimize the formation of the 3-nitro isomer.[3][4][5] If you are purchasing it, opt for a high-purity grade.

Visualizing the Reaction and Byproduct Formation

The following diagram illustrates the main synthetic pathway and the formation of key byproducts.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 5. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Troubleshooting low yield in 2-(Cyclohexylamino)-5-nitrobenzoic acid preparation

Technical Support Center: Optimization of 2-(Cyclohexylamino)-5-nitrobenzoic Acid Synthesis

Topic: Troubleshooting Low Yield & Purity in

Diagnostic Overview: Why is my yield low?

Before altering parameters, identify the specific failure mode. Low yield in the synthesis of 2-(cyclohexylamino)-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution (

| Symptom | Probable Cause | Immediate Check |

| Reaction mixture remains heterogeneous | Poor solubility of starting material (2-chloro-5-nitrobenzoic acid). | Switch solvent (EtOH/Water |

| Starting material persists (TLC/LCMS) | Incomplete conversion due to HCl inhibition. | Check stoichiometry (Amine must be |

| No precipitate upon acidification | Incorrect pH window during workup. | Measure pH. Target pH 3.0–4.[1]0. |

| Product is sticky/oily | Inclusion of solvent or cyclohexylamine salts. | Recrystallize from Ethanol/Water.[2] |

Phase 1: Reaction Dynamics (The "Cook")

The Core Issue: The reaction generates Hydrochloric Acid (HCl) as a byproduct. If you use a 1:1 stoichiometry, the generated HCl protonates the unreacted cyclohexylamine, rendering it non-nucleophilic. The reaction stalls at 50% conversion.

Q: What is the optimal stoichiometry? A: You must use at least 2.2 equivalents of cyclohexylamine relative to 2-chloro-5-nitrobenzoic acid.

-

1.0 eq acts as the nucleophile to form the product.

-

1.0 eq acts as a base to scavenge the HCl byproduct.

-

0.2 eq excess ensures kinetic driving force.

Q: Which solvent system yields the highest purity? While water is "green," it often leads to slow kinetics due to the poor solubility of the organic acid precursor.

-